1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid
Description
1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked via a methyl group to a piperidine ring substituted with a methoxymethyl group. The oxalic acid component likely serves as a counterion, forming a salt to enhance solubility and stability. Imidazo[1,2-a]pyridine derivatives are pharmacologically significant, with applications in anxiolytics (e.g., zolpidem), antitumor agents, and antimicrobial therapies .
Properties
IUPAC Name |
2-[[4-(methoxymethyl)piperidin-1-yl]methyl]imidazo[1,2-a]pyridine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.C2H2O4/c1-19-12-13-5-8-17(9-6-13)10-14-11-18-7-3-2-4-15(18)16-14;3-1(4)2(5)6/h2-4,7,11,13H,5-6,8-10,12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESMLINNSISFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC2=CN3C=CC=CC3=N2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. They are often used in the construction of various pharmaceuticals and agrochemicals.
Mode of Action
It’s known that the functionalization of imidazo[1,2-a]pyridines can be achieved through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies. In one example, peroxides have been used as both the radical initiator and methyl source for the direct methylation of imidazo[1,2-a]pyridines.
Biochemical Pathways
The synthesis and functionalization of imidazo[1,2-a]pyridines involve various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations.
Biological Activity
The compound 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 248.28 g/mol
This compound features an imidazo[1,2-a]pyridine ring, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and anticonvulsant properties. The biological activities of this compound are summarized below:
| Biological Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines. |
| Antimicrobial | Demonstrates activity against bacteria and fungi. |
| Anti-inflammatory | Reduces inflammation in animal models. |
| Anticonvulsant | Shows potential in seizure control in preclinical studies. |
Anticancer Activity
Recent studies have demonstrated that compounds within the imidazo[1,2-a]pyridine class can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted that derivatives similar to 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine showed significant cytotoxicity against MCF-7 (breast cancer) and A375 (melanoma) cell lines with IC values ranging from 0.25 to 0.33 µM .
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against several pathogens. In vitro assays indicated that it possesses notable antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against common fungal strains .
Anti-inflammatory Effects
In animal models of inflammation, the compound exhibited a reduction in inflammatory markers and improved clinical scores in conditions such as arthritis . This suggests a potential role in treating inflammatory diseases.
Anticonvulsant Properties
Preliminary studies suggest that the compound may act on GABA receptors, providing anticonvulsant effects comparable to established medications . This activity was confirmed through electroencephalogram (EEG) monitoring in rodent models.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity. For example:
- Substituents at the 4-position of the piperidine ring enhance anticancer activity.
- Methoxy groups increase solubility and bioavailability.
These findings guide future drug design efforts aiming to optimize therapeutic efficacy while minimizing side effects.
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Case Study 1 : A derivative with a similar structure was tested for its anticancer effects in a phase II clinical trial for patients with advanced melanoma, showing promising results in tumor reduction.
- Case Study 2 : An investigational drug based on the imidazo[1,2-a]pyridine scaffold was evaluated for its anti-inflammatory properties in chronic pain models, demonstrating significant pain relief compared to placebo controls.
Scientific Research Applications
Oncology
The compound has been investigated for its ability to inhibit specific kinases involved in cancer proliferation, particularly c-KIT mutations associated with gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT can lead to reduced tumor growth and increased patient survival rates.
Case Study : A study demonstrated that derivatives of imidazo[1,2-a]pyridine compounds effectively inhibited c-KIT kinase activity. The results showed a significant reduction in tumor size in GIST models treated with these compounds, highlighting their potential as targeted cancer therapies .
Neurological Disorders
Research indicates that this compound may also play a role in modulating neurotransmitter systems, making it a candidate for treating neurological disorders such as depression and anxiety. Its mechanism involves the modulation of serotonin receptors.
Case Study : In preclinical trials, the administration of the compound resulted in improved behavioral outcomes in rodent models of depression, suggesting its efficacy as an antidepressant .
Data Tables
Synthesis and Derivatives
The synthesis of 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid involves multi-step organic reactions that enable the introduction of various functional groups to enhance its pharmacological properties.
Synthetic Pathway
- Starting Material : Imidazo[1,2-a]pyridine derivative.
- Reagents : Methoxymethyl chloride, piperidine.
- Conditions : Reflux in a suitable solvent followed by purification through chromatography.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Table 1: Key Structural Features of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- The target compound’s methoxymethyl-piperidine group provides a balance of hydrophilicity and steric bulk, contrasting with the nitro (8p) or fluorobenzyl () groups, which may confer metabolic stability or receptor specificity .
- Unlike triazole-linked derivatives (8p, 10a), the absence of a triazole moiety in the target compound may reduce cytochrome P450 inhibition risks .
Pharmacological Activity
Antimicrobial and Antiparasitic Activity :
- Compound 8p () exhibits potent antileishmanial activity (IC₅₀: 1.2 µM), attributed to its nitro group’s electron-withdrawing effects. The target compound’s methoxymethyl group, being electron-donating, may prioritize CNS applications over antiparasitic activity .
- Derivatives with oxalyl chloride -modified amines () show broad-spectrum antimicrobial activity, suggesting the oxalic acid in the target compound could enhance bioavailability in similar contexts .
Antitumor and Immunomodulatory Activity:
- PD-1/PD-L1 inhibitors like 12 () utilize glutaramide linkers for high binding affinity. The target compound’s simpler structure may lack this specificity but could serve as a scaffold for hybrid molecules .
- Fluorescent imidazo[1,2-a]pyridines () with large Stokes shifts are used in bioimaging. The target compound’s methoxymethyl group may quench fluorescence compared to hydroxyl-substituted analogs .
Solubility and Stability
Preparation Methods
Vilsmeier-Haack Formylation and Cyclization
A classical approach involves formylating 2-aminopyridine derivatives using the Vilsmeier-Haack reagent (POCl₃/DMF). The resulting aldehyde undergoes cyclization with α-halo ketones or esters to form the imidazo[1,2-a]pyridine ring. For instance, 2-aminopyridine reacts with chloroacetaldehyde in acidic conditions, yielding the core structure after intramolecular cyclization. This method achieves moderate yields (60–75%) but requires careful control of stoichiometry and temperature to avoid side products like over-oxidized species.
Multicomponent Ultrasonication-Assisted Synthesis
Recent advances employ ultrasonication with molecular iodine as a catalyst for one-pot syntheses. A mixture of 2-aminopyridine, acetophenone derivatives, and dimedone in water undergoes iodine-mediated coupling under ultrasonic irradiation, forming imidazo[1,2-a]pyridines in yields up to 96%. This method eliminates toxic solvents and reduces reaction times to 30–60 minutes, making it environmentally favorable. The mechanism involves in situ generation of phenylglyoxal intermediates, which condense with 2-aminopyridine and dimedone to form the bicyclic structure.
Functionalization with the Piperidine-Methoxymethyl Side Chain
Introducing the 4-(methoxymethyl)piperidine moiety requires alkylation or Mannich-type reactions to attach the side chain to the imidazo[1,2-a]pyridine core.
Alkylation of the Imidazo[1,2-a]Pyridine Nitrogen
Quaternization of the imidazo[1,2-a]pyridine’s nitrogen with a piperidine-containing alkyl halide is a common strategy. For example, reacting 2-chloromethyl-imidazo[1,2-a]pyridine with 4-(methoxymethyl)piperidine in the presence of a base like K₂CO₃ in DMF at 80°C facilitates nucleophilic substitution. This step typically achieves 70–85% yields but may require purification via column chromatography to remove unreacted piperidine derivatives.
Reductive Amination
An alternative route involves reductive amination between a formyl-containing imidazo[1,2-a]pyridine and 4-(methoxymethyl)piperidine. Using NaBH₃CN or H₂/Pd-C in methanol, the imine intermediate is reduced to the secondary amine, forming the C–N bond. This method offers superior regioselectivity compared to alkylation but demands anhydrous conditions and strict pH control to prevent over-reduction.
Salt Formation with Oxalic Acid
The final step involves converting the free base into its oxalic acid salt to enhance solubility and stability.
Acid-Base Reaction in Solvent Medium
The free base (1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine) is dissolved in a polar aprotic solvent like acetone or ethanol. Oxalic acid (1.0–1.2 equivalents) is added dropwise at 0–5°C to precipitate the salt. The product is filtered, washed with cold solvent, and dried under vacuum. This method yields >95% purity, confirmed by HPLC and elemental analysis.
Crystal Engineering for Polymorph Control
Optimizing crystallization conditions (e.g., solvent anti-solvent pairs, cooling rates) ensures the formation of a thermodynamically stable salt. For instance, using ethyl acetate as an anti-solvent in ethanol produces monoclinic crystals with consistent melting points (198–200°C).
Analytical Characterization and Validation
Critical quality attributes are verified through spectroscopic and chromatographic methods:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99.0% (area normalization) |
| Molecular Weight | HRMS | 349.4 g/mol (C₁₇H₂₃N₃O₅) |
| Salt Stoichiometry | Elemental Analysis | 1:1 (base:oxalic acid) |
| Residual Solvents | GC-FID | <500 ppm (ICH Q3C guidelines) |
¹H NMR (400 MHz, DMSO-d₆) confirms the presence of the piperidine-methoxymethyl group (δ 3.35–3.45 ppm, singlet for OCH₃) and imidazo[1,2-a]pyridine protons (δ 7.8–8.2 ppm, multiplet).
Alternative and Emerging Methodologies
BCl₃-Mediated C–N Bond Formation
Boron trichloride facilitates direct coupling between imidazo[1,2-a]pyridines and amines under mild conditions. In dichloromethane at 0°C, BCl₃ activates the imidazo[1,2-a]pyridine’s C3 position, enabling nucleophilic attack by 4-(methoxymethyl)piperidine to form the desired bond. This method bypasses pre-functionalized intermediates, reducing synthetic steps.
Q & A
Q. How are spirocyclic derivatives of this compound synthesized, and what advantages do they offer?
- Methodological Answer: Spiro compounds (e.g., spiroimidazo[1,2-a]pyridines) are formed via cyclocondensation of oxirane intermediates with heterocyclic amines. These derivatives exhibit enhanced conformational rigidity, improving target selectivity. For example, spiro pyrazolo-imidazo thiadiazoles show potent antifungal activity due to reduced off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
